

Spectroscopic Profile of 2-Methylmercaptopropionaldehyde: A Technical Guide

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Compound of Interest

2-Methylmercaptopropionaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylmercaptopropional dehyde (also known as methional), a key compound in flavor chemistry and a potential biomarker in various biological processes. This document outlines its characteristic spectral features and provides detailed experimental protocols for its analysis.

Chemical Structure and Properties

IUPAC Name: 3-(Methylsulfanyl)propanal

Molecular Formula: C₄H₈OS

Molecular Weight: 104.17 g/mol

• Appearance: Colorless to pale yellow liquid with a powerful, onion-like odor.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 2-Methylmercaptopropionaldehyde, presented in a clear, tabular format for easy reference and comparison.



¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.78	Triplet (t)	1H	СНО
2.79	Triplet (t)	2H	S-CH ₂ -C
2.77	Triplet (t)	2H	C-CH2-CHO
2.13	Singlet (s)	3H	S-CH₃

Data sourced from a 400 MHz spectrum in CDCl₃.[1] The splitting patterns are predicted based on the structure, where the aldehyde proton is coupled to the adjacent methylene group, and the two methylene groups are coupled to each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
200.61	C=O
43.21	S-CH ₂
26.43	CH ₂ -CHO
15.50	S-CH₃

Data sourced from a 100.54 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.



Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~2920	C-H Stretch	Alkyl (CH₂, CH₃)
2830-2700	C-H Stretch	Aldehyde (CHO)
1740-1720	C=O Stretch	Aldehyde (Saturated)

Characteristic absorption ranges for aliphatic aldehydes.[2][3][4] The strong carbonyl (C=O) stretch is a key diagnostic peak for aldehydes.[2][3] Another important feature is the pair of C-H stretching bands for the aldehyde proton.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
104	High	[M] ⁺ (Molecular Ion)
48	Base Peak	[CH₃S=CH₂] ⁺
47	High	[CH ₂ SH] ⁺

Data obtained from NIST Mass Spectrometry Data Center.[5] The fragmentation of aldehydes is characterized by cleavage of the bonds adjacent to the carbonyl group.[6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

 Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylmercaptopropionaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃).



- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.[1]
- Acquisition Parameters (¹H):
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
- Acquisition Parameters (¹³C):
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a liquid sample.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small drop of neat 2-Methylmercaptopropionaldehyde liquid directly onto the ATR crystal.



- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile flavor compounds like 2-Methylmercaptopropionaldehyde.[1]

- Sample Preparation: Prepare a dilute solution of 2-Methylmercaptopropional dehyde in a volatile solvent such as dichloromethane or methanol (e.g., 100 μg/mL).
- Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 190 °C and hold for 20 minutes.[1]
 - Injection Volume: 1 μL with a split ratio of 100:1.
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - MS Source Temperature: 230 °C
 - MS Quadrupole Temperature: 150 °C
 - Scan Range: m/z 35-350

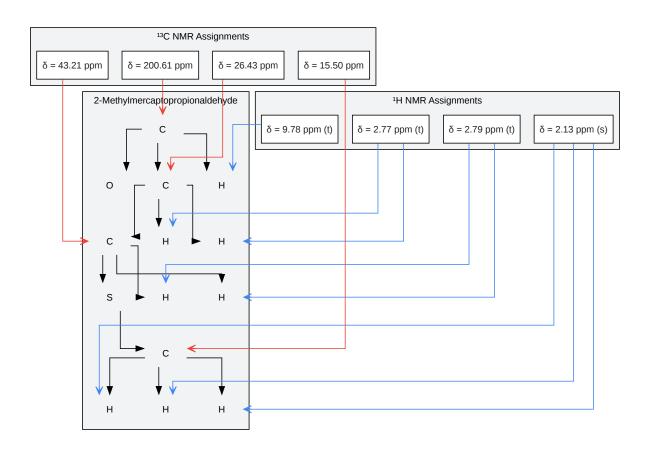


• Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Visualizations NMR Spectral Assignment

The following diagram illustrates the chemical structure of 2-Methylmercaptopropional dehyde and the assignment of its 1 H and 13 C NMR signals.





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Caption: NMR signal assignments for 2-Methylmercaptopropionaldehyde.

GC-MS Analysis Workflow



This diagram outlines the logical workflow for the analysis of 2-Methylmercaptopropionaldehyde using Gas Chromatography-Mass Spectrometry.



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Caption: Workflow for GC-MS analysis of volatile compounds.

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References

- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones Organic Chemistry: A Tenth Edition OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. docbrown.info [docbrown.info]
- 5. Methional | C4H8OS | CID 18635 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
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